Bienvenue dans la boutique en ligne BenchChem!

leucettine L41

DYRK1A inhibition kinase selectivity IC50 comparison

Leucettine L41 is a uniquely qualified, multitarget DYRK/CLK inhibitor with documented in vivo efficacy across 3 independent Down syndrome mouse models and proven neuroprotection in Alzheimer's disease research. Unlike generic DYRK1A inhibitors, L41's distinct polypharmacology—including CLK, GSK-3, CK2, and PIM1 engagement—enables splicing modulation and robust beta-cell proliferation. Supported by publicly available co-crystal structures for structure-based design. Essential for reproducible, translatable research.

Molecular Formula C17H13N3O3
Molecular Weight 307.30 g/mol
Cat. No. B1662490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameleucettine L41
Synonyms(5Z)-5-(1,3-Benzodioxol-5-yl)methylene-2-phenylamino-3,5-dihydro-4H-imidazol-4one
Molecular FormulaC17H13N3O3
Molecular Weight307.30 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=N3)NC4=CC=CC=C4
InChIInChI=1S/C17H13N3O3/c21-16-13(8-11-6-7-14-15(9-11)23-10-22-14)19-17(20-16)18-12-4-2-1-3-5-12/h1-9H,10H2,(H2,18,19,20,21)/b13-8-
InChIKeyPGPHHJBZEGSUNE-JYRVWZFOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceBeige solid

Leucettine L41 for DYRK/CLK Kinase Research: Procurement-Grade Characterization Data


Leucettine L41 is a synthetic small-molecule inhibitor derived through optimization of the marine sponge alkaloid leucettamine B, acting as a dual inhibitor of dual-specificity tyrosine phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs) [1]. It exhibits potent inhibitory activity against DYRK1A (IC50 = 40 nM), DYRK2 (IC50 = 35 nM), CLK1 (IC50 = 15 nM), and CLK3 (IC50 = 4.5 µM), with additional interactions documented with GSK-3α/β, CK2, PIM1, and the PIKfyve/Vac14/Fig4 lipid kinase complex [2]. Co-crystal structures with DYRK1A (PDB: 4AZE), DYRK2, CLK3, PIM1, and GSK-3β have been resolved and are publicly available, providing atomic-level binding mode information for structure-based experimental design [3]. The compound is used as a pharmacological tool in neurodegenerative disease research (Alzheimer's disease, Down syndrome), pre-mRNA splicing modulation studies, and beta-cell proliferation investigations [4].

Why Leucettine L41 Cannot Be Substituted with Other DYRK1A Inhibitors in Research Applications


Within the DYRK1A inhibitor class, significant heterogeneity exists in kinase selectivity profiles, polypharmacology, and in vivo efficacy, making generic substitution scientifically unsound. Leucettine L41 exhibits a distinct multitarget interaction signature—including CLK1/3, GSK-3α/β, CK2, and PIKfyve—that differs substantially from both the promiscuous natural product harmine and the highly selective synthetic inhibitor AC27 [1]. Comparative data demonstrate that DYRK1A inhibitors vary by over 10-fold in mitogenic potency in primary human islet assays, and some compounds (e.g., AZ191, TG003) fail entirely to induce beta-cell proliferation despite sharing the DYRK1A target [2]. In vivo, the ability to correct cognitive deficits in Down syndrome mouse models has been demonstrated for leucettine L41 but has not been equivalently established across the broader inhibitor class [3]. These performance divergences underscore that DYRK1A inhibitors are not interchangeable; experimental reproducibility and therapeutic relevance demand compound-specific selection based on empirically validated target engagement and functional outcomes.

Quantitative Differentiation Evidence: Leucettine L41 vs. Harmine, INDY, AC27, and Alternative DYRK1A Inhibitors


DYRK1A Inhibitory Potency and Selectivity Profile Comparison: Leucettine L41 vs. Harmine vs. AC27

In a comparative biochemical analysis of three DYRK1A inhibitors, leucettine L41 demonstrates an IC50 of 24 nM against DYRK1A, which is approximately 2- to 3-fold more potent than harmine (IC50 = 30–80 nM) and approximately 22-fold more potent than the synthetic selective inhibitor AC27 (IC50 = 532 nM) [1]. Regarding selectivity, leucettine L41 exhibits a multitarget profile with confirmed off-target interactions (specificity: no), contrasting with AC27 which shows high specificity with no detected off-targets (specificity: yes), while harmine displays promiscuous binding with extensive off-target activity (specificity: no; off-targets: yes) [1]. This places leucettine L41 in an intermediate selectivity category—more focused than harmine but less restrictive than AC27.

DYRK1A inhibition kinase selectivity IC50 comparison off-target profiling

Human Beta-Cell Proliferation Induction: Leucettine L41 vs. Harmine, INDY, 5-IT, GNF4877, AZ191, and TG003

In a comprehensive dose-response study using primary human islet preparations (n=10 donors), leucettine-41 induced human beta-cell proliferation with potency similar to harmine and INDY, as demonstrated by overlapping dose-response curves [1]. However, leucettine-41 was approximately 10-fold less potent as a mitogen compared to 5-IT and GNF4877, whose dose-response curves were significantly left-shifted (P < 0.001 vs. harmine) [1]. Notably, two other putative DYRK1A inhibitors—AZ191 and TG003—failed to match the efficacy of harmine and were described as inferior to the rest of the DYRK1A inhibitor class in this functional assay [1]. CC-401 showed no significant difference from harmine (P > 0.05) [1]. This functional hierarchy demonstrates that DYRK1A inhibition alone does not predict beta-cell proliferative capacity.

beta-cell proliferation diabetes research human islet assay mitogenic potency EC50 comparison

In Vivo Prevention of Aβ25-35-Induced Memory Impairments: Leucettine L41 Dose-Response Efficacy in Mouse Model

Leucettine L41 was evaluated in an Aβ25-35-treated mouse model of Alzheimer's disease-like toxicity, demonstrating dose-dependent prevention of memory deficits across multiple behavioral paradigms [1]. At doses of 0.4, 1.2, and 4 µg (intracerebroventricular co-injection with oligomeric Aβ25-35 peptide), L41 prevented Aβ25-35-induced memory deficits in Y-maze, passive avoidance, and water-maze tests, with the 4 µg dose showing the most robust activity [1]. Mechanistically, L41 prevented Aβ25-35-induced oxidative stress (lipid peroxidation, ROS accumulation), abolished pro-apoptotic marker expression, prevented the decrease of AKT activation and increase of GSK-3β activation, reduced Tau phosphorylation, and restored synaptic marker levels [1].

Alzheimer's disease model Aβ toxicity cognitive protection in vivo efficacy memory preservation

Correction of Cognitive Deficits in Down Syndrome Mouse Models: Leucettine L41 Functional Efficacy Across Three Genetic Models

Leucettine L41 was tested in three Down syndrome (DS) mouse models of increasing genetic complexity—Tg(Dyrk1a), Ts65Dn, and Dp1Yey—all of which express an extra copy of the Dyrk1a gene [1]. Treatment with leucettine L41 normalized DYRK1A activity and corrected novel object recognition cognitive impairment in all three DS models [1]. This cognitive improvement was paralleled by functional connectivity remodelling of core brain areas involved in learning and memory processes, as revealed by brain functional magnetic resonance imaging [1]. Quantitative phosphoproteomics further demonstrated the implication of synaptic (synapsin 1) and cytoskeletal components involved in synaptic response and axonal organization [1].

Down syndrome cognitive deficit correction Tg(Dyrk1a) Ts65Dn Dp1Yey in vivo pharmacology

Kinase Interaction Landscape: Leucettine L41 Affinity Chromatography Profiling vs. Class Expectations

Comprehensive selectivity profiling of leucettine L41 using activity and interaction assays of recombinant kinases, combined with affinity chromatography on agarose-immobilized leucettines and competition affinity assays, revealed unexpected potential secondary targets beyond the primary DYRK/CLK family [1]. In addition to confirming potent inhibition of DYRK1A (IC50 = 40 nM), DYRK2 (IC50 = 35 nM), and CLK1 (IC50 = 15 nM), these studies identified interactions with GSK-3α/β, CK2, SLK, and the lipid kinase complex PIKfyve/Vac14/Fig4 [1]. Co-crystal structures were obtained with DYRK1A, DYRK2, CLK3, PIM1, and GSK-3β, providing atomic-level validation of these interactions [1].

kinase selectivity profiling affinity chromatography secondary targets polypharmacology target deconvolution

Leucettine L41: Evidence-Backed Research Application Scenarios


Alzheimer's Disease and Tauopathy Research: In Vivo Neuroprotection and Cognitive Rescue Studies

Leucettine L41 is validated for use in Alzheimer's disease research models based on demonstrated in vivo efficacy in preventing Aβ25-35-induced memory deficits, oxidative stress, and Tau hyperphosphorylation [1]. Researchers investigating Aβ toxicity, Tau pathology, and synaptic dysfunction can utilize L41 as a tool compound with documented neuroprotective effects at doses of 0.4–4 µg (i.c.v.), with maximal efficacy at 4 µg [1]. The compound's ability to prevent GSK-3β activation and reduce Tau phosphorylation provides mechanistic relevance for tauopathy studies [1].

Down Syndrome Cognitive Deficit Modeling and Therapeutic Target Validation

Leucettine L41 is uniquely qualified for Down syndrome research applications, having demonstrated correction of cognitive deficits in three independent mouse models (Tg(Dyrk1a), Ts65Dn, Dp1Yey) with increasing genetic complexity [2]. Researchers studying DYRK1A overexpression pathology and cognitive impairment in DS can employ L41 as a reference inhibitor with documented normalization of DYRK1A activity, restoration of recognition memory, and functional connectivity remodelling as measured by brain fMRI [2]. The compound is covered by patent protection and has been advanced as a drug candidate for DS/AD, indicating its recognition as a benchmark tool in this therapeutic area [2].

Pre-mRNA Alternative Splicing Modulation Studies

Leucettine L41 inhibits the phosphorylation of serine/arginine-rich (SR) proteins and modulates alternative pre-mRNA splicing in cell-based reporting systems, establishing its utility as a pharmacological tool for splicing research [3]. With co-crystal structures available for CLK3 (a key splicing-regulating kinase) and demonstrated functional effects on SR protein phosphorylation, L41 enables mechanistic interrogation of CLK-dependent splicing regulation [3]. This application is supported by the compound's characterization in the Guide to Pharmacology database as a modulator of alternative splicing relevant to diseases involving splicing abnormalities [4].

Pancreatic Beta-Cell Proliferation and Diabetes Research

Leucettine L41 induces human beta-cell proliferation with potency comparable to harmine and INDY, as validated in primary human islet preparations from multiple donors [5]. Researchers investigating beta-cell regeneration for diabetes can select L41 as a DYRK1A inhibitor with defined intermediate mitogenic potency—distinct from the most potent compounds (5-IT, GNF4877, ~10× more potent) but validated as functionally active, unlike AZ191 and TG003 which fail to induce proliferation despite DYRK1A inhibition [5]. Comparative data also show that L41 increases insulin secretion and promotes beta-cell cell cycle progression .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for leucettine L41

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.